5-chloro-1H-benzo[d][1,2,3]triazol-7-amine
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Overview
Description
5-chloro-1H-benzo[d][1,2,3]triazol-7-amine is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications . The presence of a chlorine atom at the 5-position and an amine group at the 7-position of the benzotriazole ring imparts unique properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-benzo[d][1,2,3]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with sodium azide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the benzotriazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-benzo[d][1,2,3]triazol-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are typical.
Major Products
The major products formed from these reactions include substituted benzotriazoles, N-oxides, reduced amines, and biaryl compounds .
Scientific Research Applications
5-chloro-1H-benzo[d][1,2,3]triazol-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Material Science: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar cells and photovoltaic applications.
Biological Research: It serves as a probe for studying enzyme interactions and as a ligand in the design of bioactive molecules.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1H-benzo[d][1,2,3]triazol-7-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can interact with receptors in biological systems through hydrogen bonding and π-π stacking interactions, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways by altering the activity of key enzymes and receptors involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the chlorine and amine substituents.
1,2,4-Triazole: A related heterocyclic compound with a different nitrogen arrangement in the ring.
Imidazole: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
Uniqueness
5-chloro-1H-benzo[d][1,2,3]triazol-7-amine is unique due to the presence of both a chlorine atom and an amine group, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-chloro-2H-benzotriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,8H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXAUVJQWRWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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